4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline
Description
4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline is a halogenated aniline derivative with the molecular formula C₉H₁₁BrClNO₂ and a molecular weight of 280.55 g/mol . Its structure features a bromine atom at the 4-position, a chlorine atom at the 5-position, and a 2-methoxyethoxy group at the 2-position of the aniline ring. The compound is cataloged under CAS No. 1393441-77-4 and is available with a purity of 95–96% as a building block for medicinal chemistry and organic synthesis . The 2-methoxyethoxy substituent enhances solubility in polar solvents, while the halogen atoms (Br and Cl) contribute to its reactivity in cross-coupling reactions or as intermediates in pharmaceutical synthesis.
Properties
IUPAC Name |
4-bromo-5-chloro-2-(2-methoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClNO2/c1-13-2-3-14-9-4-6(10)7(11)5-8(9)12/h4-5H,2-3,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKLYPSJSIMELL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=C(C=C1N)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801230414 | |
| Record name | Benzenamine, 4-bromo-5-chloro-2-(2-methoxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801230414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393441-77-4 | |
| Record name | Benzenamine, 4-bromo-5-chloro-2-(2-methoxyethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1393441-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-bromo-5-chloro-2-(2-methoxyethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801230414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as aluminum trichloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used to replace halogen atoms.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to different aromatic compounds.
Scientific Research Applications
4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity. The methoxyethoxy group can enhance solubility and facilitate interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Properties
The following table summarizes structurally related aniline derivatives, highlighting differences in substituents, molecular weight, and applications:
Detailed Analysis of Substituent Effects
Halogen vs. Alkoxy Substituents
- The target compound’s bromine and chlorine atoms (electron-withdrawing groups) increase electrophilicity, making it reactive in Suzuki-Miyaura couplings or Ullmann reactions. In contrast, methoxy or methyl groups (electron-donating) in analogs like 4-Bromo-5-methoxy-2-methylaniline reduce reactivity but enhance stability .
- The 2-methoxyethoxy group in the target compound improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to analogs with bulkier substituents like pyrrolidinyl .
Functional Group Modifications
- 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline (C₁₀H₁₂F₃NO₂) incorporates a trifluoromethyl group, which introduces strong hydrophobicity and metabolic stability, making it valuable in drug design .
- 5-Bromo-2-[2-(dimethylamino)ethoxy]aniline (C₁₀H₁₅BrN₂O) contains a tertiary amine, enabling pH-dependent solubility and utility in acid-catalyzed reactions .
Biological Activity
4-Bromo-5-chloro-2-(2-methoxyethoxy)aniline (CAS No. 1393441-77-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The structure of this compound includes a bromine atom, a chlorine atom, and a methoxyethoxy group attached to an aniline ring. These substituents contribute to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of halogen atoms (bromine and chlorine) can enhance the compound's reactivity, while the methoxyethoxy group may improve solubility and facilitate binding to biological molecules.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways.
- Protein Binding: It can interact with proteins, potentially affecting their function and stability.
- Cell Cycle Interference: Similar compounds have demonstrated the ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
Research indicates that compounds with similar structures have shown significant anticancer properties. For example, studies on related aniline derivatives have demonstrated their ability to inhibit microtubule polymerization, leading to cytotoxic effects in cancer cell lines such as HeLa and MCF7. These compounds often induce G2/M phase arrest followed by apoptotic cell death .
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on this compound is limited. Its structural analogs have been evaluated for activity against various bacterial strains, indicating potential for further exploration in this area.
Case Studies
- Cytotoxicity Assays: In vitro studies have shown that related compounds exhibit sub-micromolar cytotoxicity against human tumor cell lines. These findings suggest that this compound could be developed as a lead compound for further anticancer drug development .
- Microtubule Disruption: Similar compounds have been shown to disrupt the microtubule network in cancer cells, which is crucial for their proliferation and survival. This mechanism highlights the potential of this compound as a candidate for targeting cancer cell mitotic machinery .
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromine, Chlorine, Methoxyethoxy groups | Anticancer potential |
| N-(5-methoxyphenyl)-4-methoxybenzenesulphonamide | Methoxy groups | Strong cytotoxicity against tumor cells |
| 4-Bromo-2,5-dimethoxyanilines | Multiple methoxy groups | Effective against multiple cancer lines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
